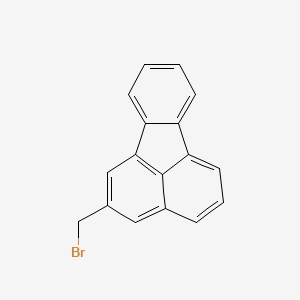
2-Bromomethylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromomethylfluoranthene is a brominated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a bromomethyl group attached to the fluoranthene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethylfluoranthene typically involves the bromination of fluoranthene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must ensure high purity and yield, often requiring purification steps such as recrystallization or chromatography to remove any by-products or unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Bromomethylfluoranthene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form fluoranthenecarboxaldehyde or fluoranthenecarboxylic acid.
Reduction Reactions: Reduction of the bromomethyl group can yield methylfluoranthene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted fluoranthenes.
- Oxidation reactions produce fluoranthenecarboxaldehyde or fluoranthenecarboxylic acid.
- Reduction reactions result in methylfluoranthene .
Scientific Research Applications
2-Bromomethylfluoranthene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a precursor for various functionalized fluoranthenes.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-Bromomethylfluoranthene largely depends on its chemical reactivity. The bromomethyl group can participate in various reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Fluoranthene: The parent compound, lacking the bromomethyl group, is less reactive but shares similar structural features.
2-Methylfluoranthene: Similar to 2-Bromomethylfluoranthene but with a methyl group instead of a bromomethyl group, leading to different reactivity and applications.
2-Chloromethylfluoranthene: Another halogenated derivative, with chlorine instead of bromine, exhibiting different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
CAS No. |
88746-58-1 |
|---|---|
Molecular Formula |
C17H11Br |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-11-8-12-4-3-7-15-13-5-1-2-6-14(13)16(9-11)17(12)15/h1-9H,10H2 |
InChI Key |
OBPLBICJMCINMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















